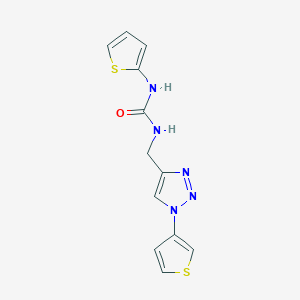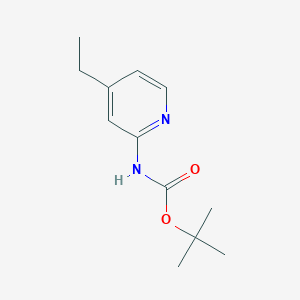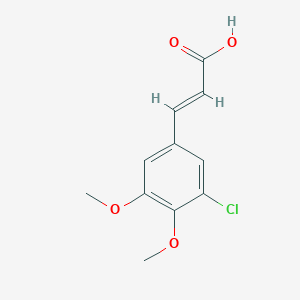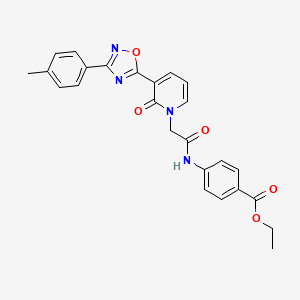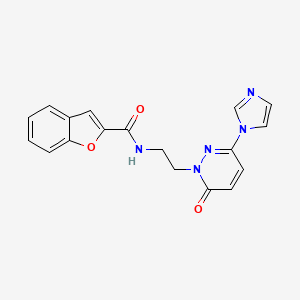![molecular formula C14H13N3OS2 B2684493 6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 339022-83-2](/img/structure/B2684493.png)
6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is a chemical compound with the CAS Number: 175277-55-1 . It has a molecular weight of 274.37 . The compound is solid in its physical form . The IUPAC name for this compound is 6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 274.37 . It is solid in its physical form . More detailed physical and chemical properties would require laboratory analysis or access to more specific databases.Applications De Recherche Scientifique
Chemical Synthesis and Modification
Research efforts have been focused on synthesizing and modifying imidazo[2,1-b][1,3]thiazole derivatives to explore their potential applications. Studies detail synthetic routes and chemical reactions to produce various derivatives of imidazo[2,1-b][1,3]thiazoles, showcasing the chemical versatility and interest in these compounds for further exploration and application in different fields of study. Notable examples include the development of electrophilic substitution methods and the synthesis of novel disubstituted derivatives, highlighting the active research in expanding the chemical repertoire of these compounds for potential scientific and medicinal uses (O'daly et al., 1991), (Li et al., 2012).
Biological Activity and Applications
Several studies have evaluated the biological activities of imidazo[2,1-b][1,3]thiazole derivatives, including their potential as antiulcer, antimicrobial, antitubercular, and anti-inflammatory agents. These studies reveal the potential therapeutic applications of these compounds, with certain derivatives demonstrating promising activities in preclinical models. This research underscores the potential of imidazo[2,1-b][1,3]thiazole derivatives in drug development and the ongoing efforts to explore their efficacy in various biological contexts (Starrett et al., 1989), (Shetty et al., 2010).
Pharmacological Exploration
The pharmacological exploration of imidazo[2,1-b][1,3]thiazole derivatives has identified compounds with potential anti-tuberculosis, anti-inflammatory, and anthelmintic activities. This highlights the broad spectrum of pharmacological interests in these compounds and their relevance in addressing global health challenges. The identification of derivatives with potent activities against Mycobacterium tuberculosis and promising anti-inflammatory properties showcases the therapeutic potential of imidazo[2,1-b][1,3]thiazole derivatives and the importance of continued research in this area (Ramprasad et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(Z)-N-methoxy-1-[6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-10-3-5-11(6-4-10)20-13-12(9-15-18-2)17-7-8-19-14(17)16-13/h3-9H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIICOXHORPXTLI-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N\OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2684410.png)
![2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684411.png)

